4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate
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Overview
Description
4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(1Z)-1-[2-({4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate typically involves multiple steps:
Formation of the piperazine derivative: This step involves the reaction of 4-bromophenyl sulfonyl chloride with piperazine to form the sulfonyl piperazine intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Hydrazone formation: The acetylated intermediate reacts with hydrazine to form the hydrazone derivative.
Final coupling: The hydrazone derivative is coupled with 4-acetoxybenzaldehyde under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions may target the hydrazone linkage.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of advanced materials due to its structural properties.
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and piperazine groups are often involved in these interactions, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{(1Z)-1-[2-({4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate
- 4-{(1Z)-1-[2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]ethyl}phenyl acetate
Uniqueness
The presence of the 4-bromophenyl group distinguishes this compound from its analogs, potentially altering its reactivity and interaction with biological targets. This uniqueness can be leveraged to explore different applications and optimize its performance in specific contexts.
Properties
Molecular Formula |
C22H25BrN4O5S |
---|---|
Molecular Weight |
537.4 g/mol |
IUPAC Name |
[4-[(Z)-N-[[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C22H25BrN4O5S/c1-16(18-3-7-20(8-4-18)32-17(2)28)24-25-22(29)15-26-11-13-27(14-12-26)33(30,31)21-9-5-19(23)6-10-21/h3-10H,11-15H2,1-2H3,(H,25,29)/b24-16- |
InChI Key |
LLGQXMLXWFKJRP-JLPGSUDCSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=C(C=C3)OC(=O)C |
Canonical SMILES |
CC(=NNC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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